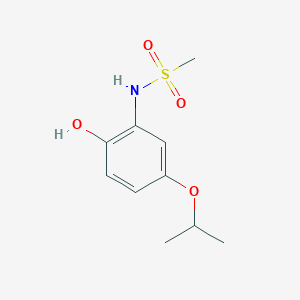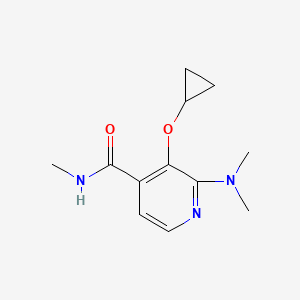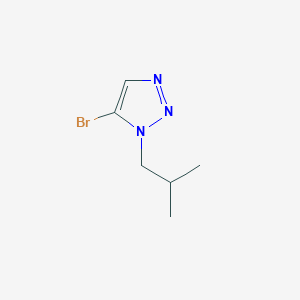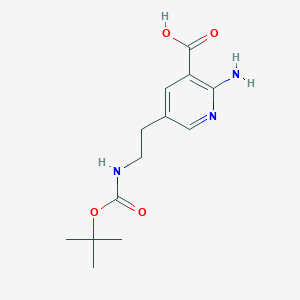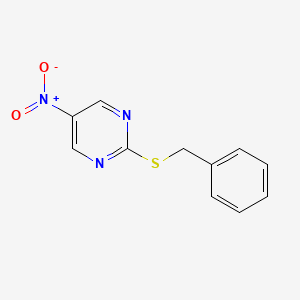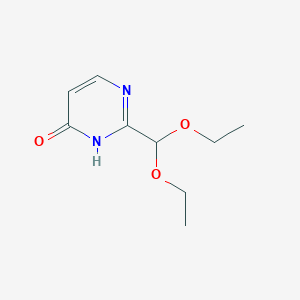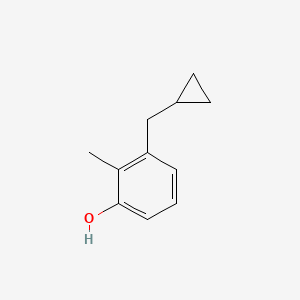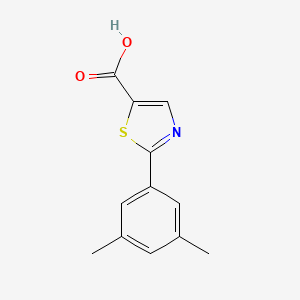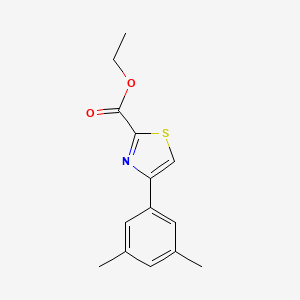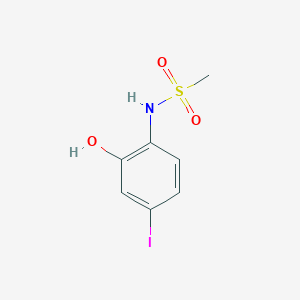
N-(2-Hydroxy-4-iodophenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Hydroxy-4-iodophenyl)methanesulfonamide typically involves the iodination of a phenolic compound followed by sulfonamide formation. One common method includes:
Iodination: The phenolic compound is treated with iodine (I2) in the presence of a base such as sodium bicarbonate (NaHCO3) and water (H2O) at 0°C to room temperature.
Sulfonamide Formation: The iodinated phenol is then reacted with methanesulfonyl chloride (CH3SO2Cl) in the presence of a base like potassium carbonate (K2CO3) in acetonitrile at room temperature.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of automated reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-Hydroxy-4-iodophenyl)methanesulfonamide can undergo oxidation reactions, where the hydroxyl group is oxidized to a carbonyl group.
Reduction: The compound can be reduced to remove the iodine atom, resulting in the formation of a deiodinated product.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents.
Major Products:
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a deiodinated sulfonamide.
Substitution: Formation of substituted sulfonamides with various functional groups.
Scientific Research Applications
Chemistry: N-(2-Hydroxy-4-iodophenyl)methanesulfonamide is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new drugs and therapeutic agents.
Medicine: In medicine, this compound is explored for its potential use as an antibacterial and antifungal agent. It is also investigated for its role in inhibiting specific enzymes and pathways involved in disease processes.
Industry: The compound finds applications in the chemical industry as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-Hydroxy-4-iodophenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. As a sulfonamide derivative, it is known to inhibit the enzyme dihydropteroate synthase, which is involved in the folate synthesis pathway in bacteria. This inhibition leads to the disruption of bacterial growth and replication . Additionally, the compound may interact with other enzymes and proteins, leading to various biological effects.
Comparison with Similar Compounds
N-(2-Iodophenyl)methanesulfonamide: Similar structure but lacks the hydroxyl group.
N-(2-Hydroxyphenyl)methanesulfonamide: Similar structure but lacks the iodine atom.
N-(2-Hydroxy-4-methylphenyl)methanesulfonamide: Similar structure but has a methyl group instead of an iodine atom.
Uniqueness: N-(2-Hydroxy-4-iodophenyl)methanesulfonamide is unique due to the presence of both the hydroxyl and iodine functional groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C7H8INO3S |
|---|---|
Molecular Weight |
313.12 g/mol |
IUPAC Name |
N-(2-hydroxy-4-iodophenyl)methanesulfonamide |
InChI |
InChI=1S/C7H8INO3S/c1-13(11,12)9-6-3-2-5(8)4-7(6)10/h2-4,9-10H,1H3 |
InChI Key |
CGLBVBFTCHKRTO-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(C=C1)I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Lithium 1-(5-hydroxypyraZin-2-yl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B14845615.png)
